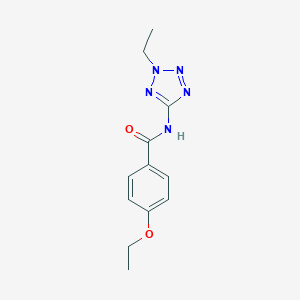
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a member of the tetrazole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, such as COX-2 and iNOS. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and nitric oxide. In addition, this compound has been found to interact with G protein-coupled receptors, which are involved in a wide range of physiological processes.
Biochemical and physiological effects:
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating a variety of physiological processes. In addition, this compound is relatively easy to synthesize and can be obtained in good yield. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
将来の方向性
There are many potential future directions for research on 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has activity against a range of cancer cell lines and may have potential as a novel chemotherapy agent. In addition, this compound has been found to interact with a variety of G protein-coupled receptors, which could lead to the development of new drugs for a range of diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Conclusion:
In conclusion, 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is a synthetic compound that has been widely used in scientific research. It has a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent and as a tool for the investigation of G protein-coupled receptor signaling pathways. While there are some limitations to using this compound in lab experiments, its potential for future research is significant.
合成法
The synthesis of 4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide involves the reaction of 4-bromo-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with sodium ethoxide in ethanol. The reaction is carried out at room temperature and yields the desired product in good yield. This method has been widely used to produce this compound in the laboratory.
科学的研究の応用
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been used in a wide range of scientific research studies. It has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been used as a potential anticancer agent. In addition, this compound has been used in the study of the central nervous system and as a tool for the investigation of G protein-coupled receptor signaling pathways.
特性
製品名 |
4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide |
|---|---|
分子式 |
C12H15N5O2 |
分子量 |
261.28 g/mol |
IUPAC名 |
4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)9-5-7-10(8-6-9)19-4-2/h5-8H,3-4H2,1-2H3,(H,13,15,18) |
InChIキー |
BSQRIDSAZXOUOE-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
正規SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B239670.png)

![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)





![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-2-propanamine](/img/structure/B239702.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)